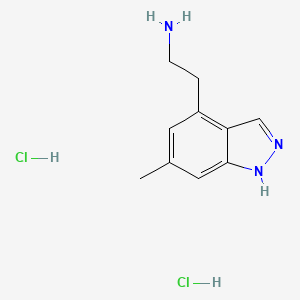

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride

Description

2-(6-Methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride is a synthetic organic compound comprising an indazole core substituted with a methyl group at position 6 and an ethylamine side chain at position 4, stabilized as a dihydrochloride salt. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines and their ability to modulate biological targets such as kinases, GPCRs, and neurotransmitter receptors. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C10H15Cl2N3 |

|---|---|

Molecular Weight |

248.15 g/mol |

IUPAC Name |

2-(6-methyl-1H-indazol-4-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C10H13N3.2ClH/c1-7-4-8(2-3-11)9-6-12-13-10(9)5-7;;/h4-6H,2-3,11H2,1H3,(H,12,13);2*1H |

InChI Key |

XIBCBXOLPNDROQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=NNC2=C1)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines.

Introduction of the Ethanamine Group: The ethanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenated precursors and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Key Observations :

- Core Heterocycle : The indazole core in the target compound offers enhanced metabolic stability compared to indole () due to its dual nitrogen atoms, which may reduce oxidative degradation .

- Solubility : The dihydrochloride salt improves solubility in polar solvents, akin to histamine dihydrochloride (), facilitating in vitro assays .

Biological Activity

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride, with a CAS number of 2613385-10-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 248.15 g/mol. This compound belongs to the indazole class, which has been studied for various pharmacological properties including anticancer and kinase inhibition activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride. Research indicates that compounds containing indazole structures can exhibit significant inhibitory effects on various cancer cell lines. For instance, a related indazole compound demonstrated an IC50 value of 15.0 nM against FGFR1, indicating strong enzymatic inhibition and moderate anti-proliferative activity (IC50 = 642.1 nM) .

Kinase Inhibition

Indazole derivatives have shown promise as kinase inhibitors, which are crucial targets in cancer therapy. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance inhibitory potency against kinases such as CDK8 and FGFR1. For example, some derivatives achieved IC50 values as low as 2.9 nM for FGFR1, showcasing the potential of these compounds in targeted cancer therapies .

Neuropharmacological Effects

Indazoles have also been investigated for their neuropharmacological effects. Some studies suggest that certain indazole derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. However, specific data on the neuropharmacological activity of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride remains limited and requires further exploration.

Toxicological Studies

Understanding the safety profile of new compounds is crucial for their development. While comprehensive toxicological data for 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride is not yet available, related compounds in the indazole class have undergone various toxicity assessments, indicating a need for careful evaluation in preclinical models .

Case Study 1: Efficacy Against Cancer Xenografts

In a notable study, an indazole derivative similar to 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride was tested in vivo using cancer xenograft models. The results showed a significant delay in tumor growth compared to control groups, suggesting that indazole derivatives may be effective in managing tumor progression .

Case Study 2: Kinase Selectivity and Potency

A series of experiments evaluated the selectivity and potency of various indazole derivatives against different kinases. One compound exhibited excellent selectivity for CDK8 with an IC50 value of 53 nM, demonstrating the potential for developing selective inhibitors that could minimize side effects in therapeutic applications .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.